4-Amino-N-(3-chloro-4-methoxyphenyl)benzamide
Description
4-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is a benzamide derivative characterized by a 4-aminobenzamide core substituted with a 3-chloro-4-methoxyphenyl group at the amide nitrogen. This structure combines electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic ring, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
4-amino-N-(3-chloro-4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-7-6-11(8-12(13)15)17-14(18)9-2-4-10(16)5-3-9/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEKQIZEIDOUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-chloro-4-methoxyphenyl)benzamide typically involves the condensation of 3-chloro-4-methoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(3-chloro-4-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-N-(3-chloro-4-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 4-Amino-N-(3-chloro-4-methoxyphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Anticonvulsant Activity: Substituent Effects on Efficacy
- 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB): This analog exhibits potent anticonvulsant activity in maximal electroshock (MES) tests, with efficacy at doses of 10–100 mg/kg in mice. Its neurotoxicological profile shows a therapeutic index (TI) of 6.9, indicating moderate safety .
- 4-Amino-N-(1-phenylethyl)benzamide: Analogs with bulkier substituents, such as the 1-phenylethyl group, show reduced anticonvulsant activity compared to 4-AEPB, suggesting steric hindrance may limit target engagement .
| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Therapeutic Index (TI) |
|---|---|---|---|
| 4-AEPB | 10–100 | 69 | 6.9 |
| 4-Amino-N-(1-phenylethyl) | >100 | >100 | <1 |
Antimicrobial Activity: Role of Functional Groups
- 4-Amino-N-(o-hydroxyphenyl)benzamide: Demonstrates activity against Klebsiella pneumoniae (MIC = 25 µg/ml), attributed to the o-hydroxyphenyl group’s ability to chelate metal ions essential for bacterial enzymes .
- Procainamide-Tetraphenylborate (PR-TPB) Complex: The ion-pair complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) with tetraphenylborate shows broad-spectrum antibacterial activity, with MIC values of 12.5–25 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa. The TPB moiety acts as an electron acceptor, enhancing membrane disruption .
| Compound | Target Microorganism | MIC (µg/ml) | Mechanism Insights |
|---|---|---|---|
| 4-Amino-N-(o-hydroxyphenyl) | K. pneumoniae | 25 | Metal ion chelation |
| PR-TPB Complex | S. aureus | 12.5 | Membrane disruption via TPB |
Antitumor Activity: Structural Optimization for Selectivity
- GOE1734 (4-Amino-N-(2'-aminophenyl)benzamide): Preferentially targets slow-growing tumors by inducing DNA crosslinking post-metabolic activation.
- N-(3-methoxyl-4-chlorphenyl)-4-[(7-chloro-4-quinoline)amino]benzamide: Acts as a dual inhibitor of protein kinases and histone deacetylases (HDACs), with IC₅₀ values in the nanomolar range. The quinoline moiety enhances DNA intercalation, while the chloro-methoxyphenyl group improves target specificity .
| Compound | Target Pathway | IC₅₀ / Efficacy Notes |
|---|---|---|
| GOE1734 | DNA crosslinking | Preferential for slow tumors |
| Quinoline-Benzamide Hybrid | Kinase/HDAC inhibition | IC₅₀ < 100 nM |
Physicochemical and Electronic Properties
- HOMO-LUMO Gap Analysis: PR-TPB Complex: The HOMO-LUMO energy gap (3,182–3,231 eV) indicates high stability. The TPB moiety’s electron affinity (χ = 3.56 eV) promotes charge-transfer interactions, critical for its antibacterial activity .
Biological Activity
4-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxyaniline with benzoyl chloride or its derivatives under controlled conditions. The process may utilize solvents such as dichloromethane and methanol to facilitate the reaction. The purity and structure of the synthesized compound can be confirmed using techniques like NMR spectroscopy and mass spectrometry .
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity, particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values in the micromolar range .
Table 1: Antitumor Activity Against Cancer Cell Lines
The mechanism through which this compound exerts its antitumor effects is believed to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. The compound has been reported to selectively inhibit dipeptidyl peptidase-IV (DPP-IV), which plays a critical role in glucose metabolism and immune response modulation .
Moreover, it has been observed that this compound can induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, indicating a significant elevation in apoptotic cells compared to controls .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. In animal models, this compound was shown to reduce inflammation markers significantly. For example, mice treated with this compound exhibited reduced weight loss and improved colon health in models of colitis .
Table 2: Anti-inflammatory Effects in Animal Models
Case Studies
In a notable case study involving the treatment of inflammatory bowel disease (IBD), administration of this compound led to a marked decrease in inflammatory cell infiltrates within the colon tissues. Histological analysis revealed improved tissue architecture and reduced disease scores compared to untreated groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-N-(3-chloro-4-methoxyphenyl)benzamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via a coupling reaction between 4-aminobenzoic acid derivatives and 3-chloro-4-methoxyaniline. Key steps include:
- Activation : Use acyl chlorides (e.g., 4-nitrobenzoyl chloride) or coupling agents like DCC/DMAP for amide bond formation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
- Safety : Conduct DSC analysis to assess thermal stability and follow Ames testing protocols to evaluate mutagenicity risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C4, chloro at C3) and amide linkage .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 291.06) and fragmentation patterns .
- UV-Vis : Absorbance maxima near 280 nm (π→π transitions in the benzamide core) .
Q. What safety protocols are critical during handling?
- Risk Mitigation :
- Use fume hoods and PPE (gloves, lab coat) due to potential mutagenicity (comparable to benzyl chloride) .
- Store in amber vials at 4°C to prevent photodegradation and thermal decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Procedure :
- Data Collection : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution (<1.0 Å) data to model torsion angles and hydrogen bonding .
- Key Parameters : Analyze C=O···H–N hydrogen bonds (2.8–3.0 Å) and dihedral angles between aromatic rings (e.g., 15–25° for steric hindrance from chloro/methoxy groups) .
- Table : Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Space group | P2/c |
| R-factor | <0.04 |
| Bond length (C–Cl) | 1.74 Å |
Q. How does this compound interact with bacterial enzymes like AcpS-PPTase, and how can this be experimentally validated?
- Mechanistic Study :
- Target Identification : Use homology modeling (e.g., SWISS-MODEL) to predict binding to AcpS-PPTase active sites .
- Enzyme Assays : Measure inhibition via spectrophotometric monitoring of CoA release (λ = 412 nm) .
- Docking Simulations : AutoDock Vina to evaluate binding affinity (ΔG < -8 kcal/mol) and key interactions (e.g., H-bonding with Ser-89) .
Q. How should conflicting bioactivity data from different studies be reconciled?
- Resolution Strategy :
- Comparative Assays : Standardize conditions (e.g., MIC testing in S. aureus ATCC 25923) to eliminate variability .
- Statistical Analysis : Apply ANOVA to assess significance of potency differences (e.g., IC values ± SEM) .
- Structural Validation : Cross-check with crystallographic data to rule out polymorphic effects .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
